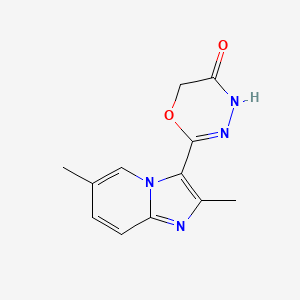
(4-bromo-5-ethoxy-2-ethylphenyl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromo-5-ethoxy-2-ethylphenyl) acetate is an organic compound with a complex structure It is characterized by the presence of a bromine atom, an ethoxy group, and an ethyl group attached to a phenyl ring, which is esterified with acetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester typically involves the esterification of 4-bromo-5-ethoxy-2-ethyl-phenol with acetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
4-bromo-5-ethoxy-2-ethyl-phenol+acetic acidH2SO4acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-bromo-5-ethoxy-2-ethylphenyl) acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in anhydrous conditions.
Major Products
Substitution: Formation of 4-hydroxy-5-ethoxy-2-ethyl-phenyl acetate.
Oxidation: Formation of 4-bromo-5-ethoxy-2-ethyl-benzoic acid.
Reduction: Formation of 4-bromo-5-ethoxy-2-ethyl-phenyl alcohol.
Aplicaciones Científicas De Investigación
(4-bromo-5-ethoxy-2-ethylphenyl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding phenol derivative, which may interact with enzymes or receptors in biological systems. The bromine atom and ethoxy group can also influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid 4-bromo-2-ethyl-phenyl ester
- Acetic acid 4-bromo-5-methoxy-2-ethyl-phenyl ester
- Acetic acid 4-chloro-5-ethoxy-2-ethyl-phenyl ester
Uniqueness
(4-bromo-5-ethoxy-2-ethylphenyl) acetate is unique due to the combination of its bromine atom, ethoxy group, and ethyl group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H15BrO3 |
|---|---|
Peso molecular |
287.15 g/mol |
Nombre IUPAC |
(4-bromo-5-ethoxy-2-ethylphenyl) acetate |
InChI |
InChI=1S/C12H15BrO3/c1-4-9-6-10(13)12(15-5-2)7-11(9)16-8(3)14/h6-7H,4-5H2,1-3H3 |
Clave InChI |
AVSQQYOVUOMVPU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1OC(=O)C)OCC)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,5,7,7-Tetramethyl-4,5,6,7-tetrahydrobenzo[d]isoxazole](/img/structure/B8429899.png)









![Tert-butyl 3-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)azepane-1-carboxylate](/img/structure/B8429966.png)
